REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].Cl.[CH:11]12[O:18][CH:15]([CH2:16][CH2:17]1)[CH2:14][NH:13][CH2:12]2>CC(C)=O.O.C([O-])(O)=O.[Na+]>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([N:13]2[CH2:12][CH:11]3[O:18][CH:15]([CH2:16][CH2:17]3)[CH2:14]2)[N:7]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
Cl.C12CNCC(CC1)O2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
via addition funnel over 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect a white precipitate
|
Type
|
WASH
|
Details
|
The precipitate was washed with water (25 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (30:70 ethyl acetate in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)N1CC2CCC(C1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |